REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][n:5][c:6]([SH:8])[s:7]1.[Cl:11][c:12]1[n:13][cH:14][cH:15][n:16][c:17]1[Cl:18].[H-:10].[Na+:9].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][S:2][c:3]1[n:4][n:5][c:6]([S:8][c:12]2[n:13][cH:14][cH:15][n:16][c:17]2[Cl:18])[s:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nnc(S)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CSc1nnc(Sc2nccnc2Cl)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |